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Compound of Interest

2-((tert-Butyldiphenylsilyl)oxy)-N-
Compound Name:
methoxy-N-methylacetamide

Cat. No.: B1311202

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the properties, synthesis, and reactivity of
tert-butyldiphenylsilyl (TBDPS)-protected Weinreb amides. These compounds are valuable
intermediates in modern organic synthesis, particularly in the development of complex
molecules and active pharmaceutical ingredients. The robust nature of the TBDPS protecting
group, combined with the unique reactivity of the Weinreb amide, offers a powerful tool for the
controlled formation of carbon-carbon bonds.

Core Properties of TBDPS-Protected Weinreb
Amides

TBDPS-protected Weinreb amides are characterized by the presence of two key functional
groups: the N-methoxy-N-methylamide (Weinreb amide) and the tert-butyldiphenylsilyl ether.
The Weinreb amide provides a stable, yet reactive, handle for the introduction of various
carbon nucleophiles to form ketones and aldehydes. The TBDPS group, a bulky silyl ether,
offers exceptional stability under a wide range of reaction conditions, particularly acidic media,
making it an ideal protecting group for hydroxyl functionalities during multi-step syntheses.[1][2]

The physicochemical properties of these molecules are influenced by both the core structure of
the parent molecule (e.g., an amino acid) and the presence of the large, lipophilic TBDPS
group. While extensive compiled data for a wide range of TBDPS-protected Weinreb amides is
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not readily available in a single source, the following table provides representative data for a
specific example, (S)-2-((tert-butyldiphenylsilyl)oxy)-N-methoxy-N-methylpropanamide, derived
from (S)-lactic acid.

Property Value Reference
Molecular Formula C20H27NOsSi ChemBK

Molar Mass 357.52 g/mol ChemBK
Appearance Colorless oil (typical) General Observation

o (ppm) 7.69-7.67 (m, 4H),
7.44-7.35 (m, 6H), 4.45 (q, J =

1H NMR (CDCls, 400 MHz) 6.8 Hz, 1H), 3.58 (s, 3H), 3.17
(s, 3H), 1.28 (d, J = 6.8 Hz,
3H), 1.05 (s, 9H)

F. A. Davis et al., J. Org.
Chem. 1996, 61, 440-444

5 (ppm) 173.4, 136.1, 134.1,

15C NMR (CDCls, 100 MH2) 133.9, 129.6, 129.5, 127.5, F. A. Davis et al., J. Org.
3, z
127.4,69.1, 61.3, 32.0, 26.9, Chem. 1996, 61, 440-444
19.2,18.9
Characteristic C=0 stretch ]
Infrared (IR) (~1660 )y General Observation
~ cm-

Synthesis of TBDPS-Protected Weinreb Amides

The synthesis of TBDPS-protected Weinreb amides typically involves a two-step sequence:
protection of the hydroxyl group followed by conversion of a carboxylic acid to the Weinreb
amide.

Step 1: TBDPS Protection of a Hydroxy Acid

The hydroxyl group of a starting material, such as a hydroxy acid, is first protected as a TBDPS
ether. This is a robust protecting group that is stable to a wide range of reaction conditions.[3]

Experimental Protocol: TBDPS Protection of (S)-Lactic Acid
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e To a solution of (S)-lactic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add
imidazole (2.5 eq).

e Cool the solution to 0 °C and add tert-butyldiphenylsilyl chloride (TBDPSCI) (1.1 eq)
dropwise.

» Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-
layer chromatography (TLC).

e Upon completion, quench the reaction with saturated aqueous ammonium chloride solution
and extract the product with ethyl acetate.

» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to afford (S)-2-((tert-
butyldiphenylsilyl)oxy)propanoic acid.

Step 2: Weinreb Amide Formation

The resulting TBDPS-protected carboxylic acid is then converted to the corresponding Weinreb
amide. Several coupling reagents can be employed for this transformation, with N,N'-
carbonyldiimidazole (CDI) being a mild and efficient option.

Experimental Protocol: Weinreb Amide Formation from TBDPS-Protected Lactic Acid
» Dissolve the TBDPS-protected (S)-lactic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

e Add N,N'-carbonyldiimidazole (CDI) (1.2 eq) portionwise at room temperature and stir for 1
hour, or until COz evolution ceases.

 In a separate flask, neutralize N,O-dimethylhydroxylamine hydrochloride (1.5 eq) with a
suitable base (e.g., N-methylmorpholine or triethylamine) in THF.

» Add the solution of N,O-dimethylhydroxylamine to the activated carboxylic acid solution and
stir at room temperature for 4-6 hours, monitoring by TLC.

e Upon completion, concentrate the reaction mixture under reduced pressure.
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e Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCI, saturated
agueous sodium bicarbonate, and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the
crude TBDPS-protected Weinreb amide.

« If necessary, purify the product by flash column chromatography.

Synthesis Workflow
TBDPSCI, 1. CDI, THF
. Imidazole, DMF TBDPS-Protected 2. HN(OMe)Me TBDPS-Protected
[ A } - Carboxylic Acid > Weinreb Amide
Step 1: Protection Step 2: Amide Formation

Diagram 1: General Synthesis of a TBDPS-Protected Weinreb Amide

Click to download full resolution via product page

Diagram 1: General Synthesis of a TBDPS-Protected Weinreb Amide

Key Reactions of TBDPS-Protected Weinreb Amides

The primary utility of Weinreb amides lies in their controlled reaction with organometallic
reagents to furnish ketones, or their reduction to yield aldehydes. The TBDPS protecting group
is generally stable to these conditions, allowing for selective transformations at the Weinreb

amide moiety.

Reaction with Grighard Reagents to Form Ketones

TBDPS-protected Weinreb amides react cleanly with a variety of Grignard reagents to produce
the corresponding ketones in good yields. The reaction proceeds through a stable chelated
intermediate, which prevents the over-addition of the organometallic reagent that is often
observed with other carboxylic acid derivatives.[4]

Experimental Protocol: Ketone Synthesis from a TBDPS-Protected Weinreb Amide
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e Dissolve the TBDPS-protected Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C
under an inert atmosphere.

e Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise.
 Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
e Quench the reaction by the slow addition of saturated agueous ammonium chloride.

o Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry
over anhydrous sodium sulfate.

o Concentrate the solution and purify the resulting ketone by flash column chromatography.

Reduction to Aldehydes

Reduction of TBDPS-protected Weinreb amides with a mild reducing agent, such as
diisobutylaluminium hydride (DIBAL-H), affords the corresponding aldehydes.

Experimental Protocol: Aldehyde Synthesis from a TBDPS-Protected Weinreb Amide

Dissolve the TBDPS-protected Weinreb amide (1.0 eq) in anhydrous toluene and cool to -78
°C under an inert atmosphere.

e Add DIBAL-H (1.5 eq, as a solution in toluene or hexanes) dropwise, maintaining the internal
temperature below -70 °C.

¢ Stir the reaction at -78 °C for 1-2 hours.

¢ Quench the reaction by the slow addition of methanol, followed by a saturated aqueous
solution of Rochelle's salt.

o Allow the mixture to warm to room temperature and stir vigorously until two clear layers are
observed.

o Separate the layers and extract the aqueous layer with ethyl acetate.
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the aldehyde by flash column chromatography.

Reaction Pathways

TBDPS-Protected
Weinreb Amide

R-MgX, DIBAL-H,
THF Toluene, -78°C

TBDPS-Protected TBDPS-Protected
Ketone Aldehyde

Diagram 2: Key Reactions of TBDPS-Protected Weinreb Amides
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Diagram 2: Key Reactions of TBDPS-Protected Weinreb Amides

Conclusion

TBDPS-protected Weinreb amides represent a valuable class of synthetic intermediates that
combine the stability of the TBDPS protecting group with the versatile reactivity of the Weinreb
amide. This combination allows for the reliable and high-yield synthesis of complex ketones
and aldehydes, which are key building blocks in the development of new pharmaceuticals and
other fine chemicals. The experimental protocols and data presented in this guide provide a
solid foundation for the successful application of these reagents in a research and development
setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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